4-Bromo-1-(isoxazol-4-ylmethyl)-1h-pyrazol-3-amine
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Overview
Description
4-Bromo-1-(isoxazol-4-ylmethyl)-1h-pyrazol-3-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromine atom, an isoxazole ring, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(isoxazol-4-ylmethyl)-1h-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with isoxazole derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(isoxazol-4-ylmethyl)-1h-pyrazol-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-Bromo-1-(isoxazol-4-ylmethyl)-1h-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(isoxazol-4-ylmethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1H-pyrazole
- Isoxazole derivatives
- 3-Amino-1H-pyrazole
Uniqueness
4-Bromo-1-(isoxazol-4-ylmethyl)-1h-pyrazol-3-amine stands out due to its unique combination of a bromine atom, an isoxazole ring, and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H7BrN4O |
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Molecular Weight |
243.06 g/mol |
IUPAC Name |
4-bromo-1-(1,2-oxazol-4-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H7BrN4O/c8-6-3-12(11-7(6)9)2-5-1-10-13-4-5/h1,3-4H,2H2,(H2,9,11) |
InChI Key |
QJKWHVNLCZGKBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC2=CON=C2)N)Br |
Origin of Product |
United States |
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